Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

5-Ethynylpyridine-2-carbaldehyde is a versatile heterocyclic building block featuring both an aldehyde and an ethynyl functional group, enabling diverse reactivity in organic synthesis. The aldehyde moiety allows for condensation and nucleophilic addition reactions, while the ethynyl group facilitates click chemistry, Sonogashira couplings, and other cross-coupling transformations. This compound is particularly valuable in pharmaceutical and materials science research, serving as a key intermediate for the synthesis of complex molecules, ligands, and functionalized polymers. Its rigid pyridine core enhances stability and electronic properties, making it suitable for applications in catalysis, optoelectronics, and bioactive compound development. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
5-ethynylpyridine-2-carbaldehyde structure
940911-03-5 structure
Product Name:5-ethynylpyridine-2-carbaldehyde
CAS No:940911-03-5
MF:C8H5NO
MW:131.131401777267
MDL:MFCD18256079
CID:1122326
PubChem ID:57416829
Update Time:2025-05-20

5-ethynylpyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-ethynyl-2-Pyridinecarboxaldehyde
    • 5-ethynylpicolinaldehyde
    • 5-ethynylpyridine-2-carbaldehyde
    • 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
    • AS-35896
    • SCHEMBL578235
    • MFCD18256079
    • AKOS030238399
    • F2167-8496
    • 940911-03-5
    • DB-317683
    • SY258188
    • 5-ethynyl-2-pyridine carboxaldehyde
    • CS-0070247
    • DTXSID40726191
    • SB12710
    • MDL: MFCD18256079
    • Inchi: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
    • InChI Key: KGQQNIMWZHCSCK-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C#C)=CN=1

Computed Properties

  • Exact Mass: 131.037113783g/mol
  • Monoisotopic Mass: 131.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid

5-ethynylpyridine-2-carbaldehyde Security Information

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5-ethynylpyridine-2-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  18 h, rt
Reference
Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium ascorbate ,  Copper sulfate Solvents: Ethanol ,  Water ;  15 min, rt
Reference
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate
Siddaraj, Ranjith ; Ningegowda, Raghu ; Shivananju, Nanjunda Swamy ; Priya, Babu Shubha, European Journal of Chemistry, 2018, 9(4), 317-321

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
2-Arylbenzofuran-7-formamide compound, preparation method and medical application
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical Chains
Rajadurai, Chandrasekar; Enkelmann, Volker; Zoppellaro, Giorgio; Baumgarten, Martin, Journal of Physical Chemistry B, 2007, 111(17), 4327-4334

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
A heterometallic macrocycle as a redox-controlled molecular hinge
Schouwey, Clement; Papmeyer, Marcus; Scopelliti, Rosario; Severin, Kay, Dalton Transactions, 2015, 44(5), 2252-2258

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor Agents
Sampson, Peter B.; Liu, Yong; Patel, Narendra Kumar; Feher, Miklos; Forrest, Bryan; et al, Journal of Medicinal Chemistry, 2015, 58(1), 130-146

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer
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Production Method 10

Reaction Conditions
Reference
Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prisms
Samanta, Soumen K.; Schmittel, Michael, Organic & Biomolecular Chemistry, 2013, 11(19), 3108-3115

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Additional information on 5-ethynylpyridine-2-carbaldehyde

Recent Advances in the Application of 5-Ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) in Chemical Biology and Pharmaceutical Research

The compound 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring an ethynyl group at the 5-position of the pyridine ring, has demonstrated significant potential in the synthesis of bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. Its unique structural features, including the reactive aldehyde and ethynyl functionalities, enable diverse chemical modifications, making it a valuable scaffold for drug discovery and bioconjugation strategies.

Recent studies have highlighted the application of 5-ethynylpyridine-2-carbaldehyde in click chemistry reactions, where its ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This property has been exploited in the development of novel bioconjugates for targeted drug delivery and imaging probes. For instance, researchers have successfully conjugated this compound to antibodies and nanoparticles, enabling precise targeting of cancer cells while minimizing off-target effects. The aldehyde group further allows for Schiff base formation with amines, expanding its utility in protein labeling and immobilization.

In medicinal chemistry, 5-ethynylpyridine-2-carbaldehyde has served as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing improved selectivity and pharmacokinetic properties compared to existing therapeutics. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the aldehyde group, facilitating nucleophilic additions that are crucial for constructing complex pharmacophores.

The compound's potential in diagnostic applications has also been explored. Researchers have developed fluorescent probes by coupling 5-ethynylpyridine-2-carbaldehyde with various fluorophores through its ethynyl group. These probes have shown exceptional sensitivity in detecting reactive oxygen species (ROS) in cellular systems, providing valuable tools for studying oxidative stress-related diseases. The aldehyde functionality allows for further modifications to enhance water solubility and target specificity, addressing common challenges in probe design.

Recent advances in synthetic methodology have improved the accessibility of 5-ethynylpyridine-2-carbaldehyde. A 2024 report in Organic Letters described a more efficient palladium-catalyzed cross-coupling approach that significantly increases yield while reducing byproduct formation. This development is particularly important as it addresses previous limitations in large-scale production, potentially accelerating its adoption in industrial applications. The improved synthetic route also enables the preparation of deuterated and other isotopically labeled versions of the compound for use in mechanistic studies and pharmacokinetic research.

Looking forward, 5-ethynylpyridine-2-carbaldehyde continues to attract attention for its potential in PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous conjugation to E3 ligase ligands and target protein binders, creating heterobifunctional molecules that can induce targeted protein degradation. Several pharmaceutical companies have included derivatives of this compound in their PROTAC pipelines, with preclinical data showing promising results in oncology and neurodegenerative disease models.

In conclusion, 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) represents a multifunctional chemical tool with expanding applications in drug discovery, diagnostics, and chemical biology. Its unique combination of reactive groups enables diverse modifications that can be tailored to specific research needs. As synthetic methods improve and novel applications emerge, this compound is poised to play an increasingly important role in advancing biomedical research and therapeutic development.

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Amadis Chemical Company Limited
(CAS:940911-03-5)5-ethynylpyridine-2-carbaldehyde
A916747
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1119.0/403.0/161.0
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